4-(4-Methylthiazol-5-yl)but-3-en-2-one
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Overview
Description
4-(4-Methylthiazol-5-yl)but-3-en-2-one is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylthiazol-5-yl)but-3-en-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Solvent-free conditions and the use of silica-based catalysts have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiazol-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted thiazole derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Methylthiazol-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylthiazol-5-yl)benzylamine
- 4-(4-Methylthiazol-5-yl)ethyl butyrate
- 4-(4-Methylthiazol-5-yl)benzyl carbamate
Uniqueness
4-(4-Methylthiazol-5-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9NOS |
---|---|
Molecular Weight |
167.23 g/mol |
IUPAC Name |
(E)-4-(4-methyl-1,3-thiazol-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H9NOS/c1-6(10)3-4-8-7(2)9-5-11-8/h3-5H,1-2H3/b4-3+ |
InChI Key |
GFKKHCJTSPUWGP-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C(=O)C |
Canonical SMILES |
CC1=C(SC=N1)C=CC(=O)C |
Origin of Product |
United States |
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